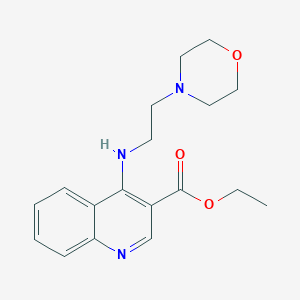

![molecular formula C16H22N4OS B362828 N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine CAS No. 381704-18-3](/img/structure/B362828.png)

N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

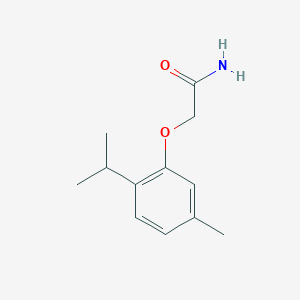

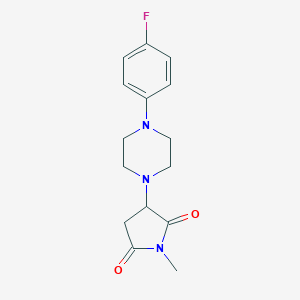

N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H22N4OS and its molecular weight is 318.4g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Herbicidal Activity

This compound has been identified as a potential herbicide with activity against Phalaris minor , a major weed in wheat crops. Computational studies have prioritized it among other molecules for its higher binding affinity and inhibition constant compared to reference ligands. It exhibits stability in the protein-lead complex through hydrogen bond and π-π interactions .

Photosystem-II Inhibition

The compound binds at the QB binding site of the D1 protein of photosystem-II (PS-II), which is crucial for blocking electron transfer during photosynthesis. This action is similar to that of isoproturon, a well-known herbicide, suggesting its use in overcoming herbicide resistance .

Molecular Dynamics Simulations

Molecular dynamics simulations have been used to evaluate the binding and conformational stability of this compound when docked with target proteins. This application is vital for predicting the behavior of the compound in biological systems and its potential as a herbicide .

Binding Free Energy Calculations

The compound’s binding free energy has been calculated to be energetically favorable, driven by electrostatic interactions. This suggests its strong potential for stable interactions with biological targets, an essential feature for effective herbicides .

Whole Plant Assay Evaluation

Experimental approaches have included whole plant assays under laboratory-controlled conditions to evaluate the herbicidal activity and specificity of this compound. It has shown comparable activity to reference herbicides, indicating its practical applicability in agriculture .

De Novo Design

The compound has been involved in de novo design studies for the discovery of new herbicides. This involves computational approaches to design molecules from scratch, considering the desired biological activity and physicochemical properties .

Resistance Management

Due to its unique binding properties, this compound could play a role in managing resistance against traditional herbicides. It could provide an alternative mode of action to combat weeds that have developed resistance to other herbicides .

Agricultural Crop Protection

Finally, the compound’s potential for protecting crops like wheat from weed infestation could have significant implications for agricultural productivity and food security. Its development and application could lead to more effective weed management strategies .

Each of these applications demonstrates the versatility and potential of “N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine” in scientific research and practical applications, particularly in the field of agriculture. The compound’s ability to act as a herbicide and its potential in overcoming resistance issues make it a promising candidate for further study and development.

Mécanisme D'action

- Specifically, the compound binds to the QB site of the D1 protein, which is involved in electron transfer during photosynthesis .

- The disruption of electron flow leads to the generation of reactive oxygen species (ROS), damaging the photosynthetic machinery and causing cell death in the target weed .

- Downstream effects include reduced carbon fixation, impaired growth, and eventual death of the weed .

- At the cellular level, this disruption affects photosynthesis, growth, and ultimately causes weed death .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propriétés

IUPAC Name |

N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4OS/c1-2-4-13-12(3-1)14-15(18-11-19-16(14)22-13)17-5-6-20-7-9-21-10-8-20/h11H,1-10H2,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRULFKVCUTWCAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCN4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B362746.png)

![11-(1-piperidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362750.png)

![Ethyl 4-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B362765.png)

![4-[(2,6-dichlorobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B362777.png)

![6-Amino-4-(3-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B362779.png)

![2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B362784.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B362789.png)

![2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile](/img/structure/B362792.png)